TUPS

Description

Structure

3D Structure

Properties

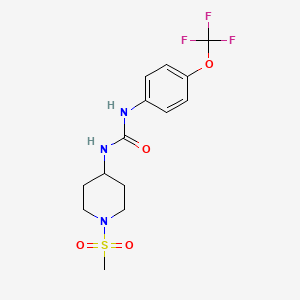

Molecular Formula |

C14H18F3N3O4S |

|---|---|

Molecular Weight |

381.37 g/mol |

IUPAC Name |

1-(1-methylsulfonylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea |

InChI |

InChI=1S/C14H18F3N3O4S/c1-25(22,23)20-8-6-11(7-9-20)19-13(21)18-10-2-4-12(5-3-10)24-14(15,16)17/h2-5,11H,6-9H2,1H3,(H2,18,19,21) |

InChI Key |

YORLNOBDSZJFQQ-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TUPS |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Formation Mechanisms of Time-Unstable Related Substances (TUPS) in Drug Manufacturing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanisms, analytical challenges, and control strategies for Time-Unstable Related Substances (TUPS) in pharmaceutical manufacturing. This compound, also known as transient or short-lived impurities, present a unique challenge as their reactive nature can lead to underestimation in standard stability studies, while still posing a risk to product quality, safety, and efficacy.

Core Formation Mechanisms of this compound

The formation of this compound is governed by the inherent chemical stability of the active pharmaceutical ingredient (API) and its susceptibility to various degradation pathways. These reactions can be initiated or accelerated by extrinsic factors during manufacturing, storage, or administration. The primary mechanisms include hydrolysis, oxidation, and photolysis.

Hydrolysis

Hydrolysis, the cleavage of a chemical bond by reaction with water, is one of the most common degradation pathways for pharmaceuticals.[1] Functional groups such as esters, amides, lactams, and imides are particularly susceptible.[2] The strained β-lactam ring in penicillin and cephalosporin antibiotics, for example, is highly reactive and prone to hydrolytic cleavage, leading to inactive and potentially immunogenic degradation products.[3][4]

The rate of hydrolysis is often pH-dependent and can be catalyzed by acids or bases.[1][2] This process can generate transient intermediates that further degrade into more stable products.

Below is a diagram illustrating the general mechanism of amide hydrolysis, a common reaction leading to the formation of this compound.

References

Unveiling the Hidden Menace: A Technical Guide to Toxic Unwanted Particles (TUPS) in Pharmaceutical Excipients

For Immediate Release

A comprehensive technical guide released today sheds light on the pervasive issue of Toxic Unwanted Particles (TUPS) in pharmaceutical excipients, offering critical insights for researchers, scientists, and drug development professionals. This in-depth resource provides a thorough examination of the sources, characterization, and potential biological impact of these contaminants, equipping the pharmaceutical industry with the knowledge to enhance drug safety and quality.

Technically Unavoidable Particles (this compound) are inherent contaminants that can be introduced into pharmaceutical products through various stages of the manufacturing process. While often microscopic, their presence can compromise the stability, efficacy, and safety of the final drug product. This guide delves into the primary origins of this compound, providing a framework for their identification and mitigation.

Key Sources of this compound Contamination

The presence of this compound in pharmaceutical excipients can be traced back to three main sources: raw materials, manufacturing processes, and packaging materials.

-

Raw Materials: Excipients sourced from natural origins, such as mined minerals, can contain inherent particulate matter. The variability in these raw materials makes them a significant and often unpredictable source of this compound.[1]

-

Manufacturing Processes: Mechanical stresses during manufacturing are a major contributor to particle generation. Processes like grinding, milling, mixing, and tablet compression can cause the shedding of particles from both the processing equipment and the excipients themselves.[2] Wear and tear on stainless steel machinery, a ubiquitous material in pharmaceutical manufacturing, can introduce metallic particles into the product stream.[2][3][4]

-

Packaging Materials: The final frontier for potential contamination is the packaging. Components such as glass vials, rubber stoppers, and plastic containers can shed particles or leach chemical compounds into the excipient over time. These extractables and leachables represent a critical category of this compound that can impact the drug product's stability and safety.[5][6][7][8][9]

Categorization of this compound

This compound are broadly classified into three categories based on their chemical nature:

-

Inorganic Particles: This group includes metal fragments from equipment wear (e.g., stainless steel, iron), glass shards from containers, and mineral-based contaminants from raw materials.[4][10]

-

Organic Particles: These can be charred materials resulting from excessive heat during processing, fibers from clothing or filters, and particles of the excipient or active pharmaceutical ingredient (API) that have undergone physical or chemical changes.

-

Synthetic Particles: Polymers and elastomers from packaging components, such as rubber stoppers and plastic containers, are common sources of synthetic this compound.

Quantitative Analysis of this compound

While the complete elimination of this compound is often not feasible, their quantification is crucial for risk assessment and quality control. The tables below summarize the potential quantitative data on different types of this compound, although specific values can vary significantly based on the manufacturer, processing conditions, and analytical methods used.

Table 1: Elemental Impurities in Pharmaceutical Excipients

| Element | Class | Potential Sources | Typical Concentration Limits (as per ICH Q3D for a 10g/day oral dose) |

| Lead (Pb) | 1 | Mined excipients, equipment | 0.5 µg/g |

| Arsenic (As) | 1 | Mined excipients | 1.5 µg/g |

| Cadmium (Cd) | 1 | Mined excipients | 0.5 µg/g |

| Mercury (Hg) | 1 | Mined excipients | 3.0 µg/g |

| Nickel (Ni) | 2A | Stainless steel equipment | 20 µg/g |

| Chromium (Cr) | 3 | Stainless steel equipment | 25 µg/g |

Source: Adapted from European Medicines Agency Guideline on the specification limits for residues of metal catalysts and ICH Q3D Guideline.[11]

Table 2: Particle Size Distribution in Common Excipients (Illustrative)

| Excipient | Particle Size Parameter | Typical Range (µm) | Analytical Method |

| Lactose Monohydrate | d(0.5) | 3 - 200 | Laser Diffraction |

| Microcrystalline Cellulose | d(0.5) | 20 - 250 | Laser Diffraction |

| Stainless Steel Powder | Main Peak | ~40 | Laser Diffraction |

Note: This table illustrates the typical particle size of the excipient itself, not necessarily the this compound within it. The presence of this compound can be detected as outliers or through more specific analytical methods.[12][13]

Experimental Protocols for this compound Characterization

A multi-faceted approach is necessary for the comprehensive characterization of this compound. This guide outlines detailed methodologies for three key analytical techniques:

1. Fourier Transform Infrared (FTIR) Spectroscopy for Material Identification

FTIR spectroscopy is a powerful non-destructive technique used to identify the chemical composition of organic and some inorganic materials by analyzing their interaction with infrared light.

Methodology:

-

Sample Preparation:

-

For solid particles, the sample (1 mg) is finely ground with 200 mg of potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, for surface analysis or larger particles, Attenuated Total Reflectance (ATR) can be used by pressing the particle against a crystal.

-

-

Background Scan: A background spectrum of the empty sample compartment or the clean ATR crystal is collected to subtract atmospheric and instrumental interferences.

-

Sample Analysis: The prepared sample is placed in the infrared beam path, and the spectrum is recorded.

-

Data Interpretation: The resulting spectrum, a plot of infrared absorbance or transmittance versus wavenumber, is compared against spectral libraries to identify the material.

2. Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) for Morphological and Elemental Analysis

SEM provides high-resolution images of a particle's surface morphology and size, while EDX determines its elemental composition.

Methodology:

-

Sample Mounting: The isolated particle is mounted on an SEM stub using double-sided carbon tape.

-

Coating: To make non-conductive samples visible to the electron beam, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the sample.

-

SEM Imaging: The sample is introduced into the SEM chamber, and a focused beam of electrons is scanned across its surface to generate an image.

-

EDX Analysis: The electron beam is focused on the particle of interest, causing the emission of characteristic X-rays. The EDX detector analyzes these X-rays to identify the elements present and their relative abundance.

3. Laser Diffraction for Particle Size Analysis

Laser diffraction is a widely used technique for measuring the size distribution of particles in a sample.

Methodology:

-

Sample Dispersion:

-

Wet Dispersion: The excipient powder is suspended in a suitable liquid dispersant in which it is insoluble. Surfactants may be added to prevent agglomeration.

-

Dry Dispersion: A stream of compressed air is used to disperse the dry powder.

-

-

Analysis: The dispersed sample is passed through a laser beam. The particles scatter the light at an angle inversely proportional to their size.

-

Data Acquisition: A series of detectors measure the intensity of the scattered light at different angles.

-

Calculation: A mathematical model (Mie or Fraunhofer theory) is used to calculate the particle size distribution from the scattering pattern.[14][15][16][17]

Visualizing the Process and Impact of this compound

To better understand the journey and potential consequences of this compound, the following diagrams, generated using the DOT language, illustrate key concepts.

References

- 1. nishkaresearch.com [nishkaresearch.com]

- 2. Protecting your drug products: Strategies for preventing metal contamination in powders - Pharmaceutical Technology [pharmaceutical-technology.com]

- 3. pharmtech.com [pharmtech.com]

- 4. contractpharma.com [contractpharma.com]

- 5. Extractables and Leachables [usp.org]

- 6. drugfuture.com [drugfuture.com]

- 7. pharmtech.com [pharmtech.com]

- 8. susupport.com [susupport.com]

- 9. researchgate.net [researchgate.net]

- 10. Contaminant Identification in Pharmaceutical Products [mccrone.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. news-medical.net [news-medical.net]

- 13. mtbrandao.com [mtbrandao.com]

- 14. pharmtech.com [pharmtech.com]

- 15. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]

- 16. worldagroforestry.org [worldagroforestry.org]

- 17. m.youtube.com [m.youtube.com]

The Impact of Raw Material Variability on Technically Unavoidable Particles (TUPS) in Pharmaceutical Manufacturing

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

In the manufacturing of sterile injectable products, the presence of particulate matter is a critical quality attribute that is closely monitored and controlled. "Technically Unavoidable Particles" (TUPS) are extraneous, mobile, undissolved particles, other than gas bubbles, that are inherently present in solutions and cannot be completely eliminated through current manufacturing processes. These particles can originate from various sources, including the manufacturing environment, processing equipment, packaging components, and, significantly, the raw materials themselves.

This technical guide provides an in-depth exploration of the impact of raw material variability on the profile of this compound in final drug products. It offers detailed experimental protocols for particle characterization, presents quantitative data to illustrate the effects of variability, and provides logical workflows for the investigation and management of this compound.

The Role of Raw Materials in this compound Generation

Raw materials, including the Active Pharmaceutical Ingredient (API) and excipients, are a primary source of particulate matter in finished drug products.[1][2] Variability in the physicochemical properties of these materials can significantly influence the quantity, size, and nature of this compound.

2.1 Active Pharmaceutical Ingredient (API) Variability

The particle size distribution (PSD) of the API is a critical factor.[][4][5][6] While often considered in the context of dissolution and bioavailability, the PSD also impacts the presence of subvisible particles. For instance, an API with a broader or finer PSD may have a greater tendency to form agglomerates or contain fragments that contribute to the overall particle load. The manufacturing process of the API itself, including crystallization, milling, and drying, can introduce variability that affects the final particulate profile.

2.2 Excipient Variability

Excipients, though often considered inert, can be a significant source of this compound. Variability can arise from the source of the excipient, its manufacturing process, and its shipping and storage conditions.[7] For example, excipients like mannitol, used in lyophilized formulations, can exhibit different crystalline structures and particle characteristics depending on the supplier and the manufacturing process (e.g., spray-drying vs. lyophilization), which can impact the particulate burden in the reconstituted product.[8][9][10] Similarly, polysorbates, common stabilizers in biologic formulations, can degrade and form particles, with the degradation profile potentially varying between suppliers and lots.

Data Presentation: Quantitative Impact of Material Variability

Quantifying the direct impact of raw material variability on this compound is challenging, and proprietary data from manufacturers is often not publicly available. However, the principles can be illustrated through case studies and related data on component variability.

Table 1: Illustrative Example of the Impact of Primary Packaging on Subvisible Particle Counts

This table presents data from a study comparing sub-visible particle counts in an injectable antibiotic packaged in different formats, demonstrating how a change in a primary material component can significantly affect particulate levels.[11]

| Packaging Format | Mean Particle Count (≥2 µm/mL) | Mean Particle Count (≥5 µm/mL) |

| Dual-Chamber Bag | 1,200 | 300 |

| Conventional Vial | 8,500 | 1,800 |

Data is illustrative and derived from a published study to show the principle of component impact on particulate matter.[11]

Table 2: Representative Data on the Impact of Raw Material Supplier on Subvisible Particle Counts in a Parenteral Formulation

The following table is a representative illustration of how data could be presented to compare the impact of different suppliers of the same excipient on the final product's particulate load.

| Excipient (e.g., Mannitol) | Particle Count (≥10 µm/container) | Particle Count (≥25 µm/container) |

| Supplier A | 150 | 20 |

| Supplier B | 250 | 45 |

| Supplier C | 180 | 25 |

Note: The data in this table is representative and for illustrative purposes only, as specific quantitative data from head-to-head supplier comparisons is often proprietary.

Experimental Protocols

The characterization of this compound is primarily performed using methods outlined in pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP). The harmonized chapter USP <788> "Particulate Matter in Injections" is a key reference.[][4][8]

4.1 Method 1: Light Obscuration Particle Count Test (USP <788>)

This is the preferred method for determining subvisible particles.[11]

Principle: The instrument uses a light source and a detector to measure the blockage of light caused by particles passing through a sensing zone. The amount of light blocked is proportional to the particle's size.

Detailed Methodology:

-

Apparatus: A suitable apparatus based on the principle of light blockage, calibrated using USP Particle Count Reference Standard.

-

Environment: The test should be conducted under conditions that limit extraneous particulate matter, preferably in a laminar flow cabinet. All glassware and equipment must be thoroughly cleaned with a warm detergent solution and rinsed with particle-free water.

-

Sample Preparation:

-

Carefully and gently mix the contents of the container by inverting it 20 times. Avoid introducing air bubbles.

-

For large volume parenterals (>100 mL), a single unit can be tested.

-

For small volume parenterals (≤100 mL), pool the contents of a sufficient number of units to achieve a volume of at least 25 mL.

-

-

Procedure:

-

Follow the manufacturer's instructions for the specific light obscuration instrument.

-

Rinse the sensor with particle-free water.

-

Withdraw a volume of the prepared sample into the instrument and discard the first portion to eliminate particles from the sampling apparatus.

-

Perform the analysis on at least three subsequent, equal-volume aliquots.

-

-

Data Analysis and Limits:

-

The instrument reports the number of particles per mL at or above the specified size thresholds (typically ≥10 µm and ≥25 µm).

-

For large volume parenterals (>100 mL): The average number of particles should not exceed 25 per mL for ≥10 µm and 3 per mL for ≥25 µm.

-

For small volume parenterals (≤100 mL): The average number of particles should not exceed 6000 per container for ≥10 µm and 600 per container for ≥25 µm.[][8]

-

4.2 Method 2: Microscopic Particle Count Test (USP <788>)

This method is used when the Light Obscuration method is not applicable (e.g., for viscous solutions, emulsions, or preparations that produce bubbles).[5]

Principle: Particles are collected on a membrane filter and then counted and sized using a microscope.

Detailed Methodology:

-

Apparatus: A suitable binocular microscope with an ocular micrometer, a filter assembly, and a membrane filter (typically 1.0 µm or finer pore size).

-

Environment: As with Method 1, a clean environment is critical.

-

Sample Preparation:

-

Wet the inside of the filter holder with particle-free water.

-

Transfer the total volume of the pooled sample to the filtration funnel.

-

Apply a vacuum and draw the solution through the filter.

-

Rinse the inner walls of the filter holder with particle-free water.

-

-

Procedure:

-

Carefully remove the membrane filter and place it in a petri dish to air-dry in a protected environment.

-

Place the dried filter on the microscope stage.

-

Using an external, adjustable light source, systematically scan the entire membrane filter at 100x magnification.

-

Count the number of particles that are ≥10 µm and ≥25 µm using the calibrated ocular micrometer.

-

-

Data Analysis and Limits:

-

Calculate the total number of particles on the filter and, if applicable, the average number of particles per container.

-

For large volume parenterals (>100 mL): The average number of particles should not exceed 12 per mL for ≥10 µm and 2 per mL for ≥25 µm.

-

For small volume parenterals (≤100 mL): The average number of particles should not exceed 3000 per container for ≥10 µm and 300 per container for ≥25 µm.[8]

-

4.3 Particle Identification Techniques

When particle counts exceed limits or when the nature of the particles needs to be understood, further identification is necessary. A case study on particulate contamination in pharmaceutical raw materials highlighted the use of multiple spectroscopic techniques for accurate identification.[7]

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX): Provides high-resolution images of particle morphology and elemental composition.

-

Raman Spectroscopy: A non-destructive technique that provides a chemical fingerprint of the particle, useful for identifying organic and inorganic materials.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies organic materials and polymers based on their absorption of infrared light.

Mandatory Visualizations

5.1 Logical Workflow for Managing this compound from Raw Material Variability

Caption: Logical workflow for the risk-based management of this compound.

5.2 Experimental Workflow for this compound Characterization and Identification

Caption: Experimental workflow for this compound quantification and identification.

Conclusion and Recommendations

The variability of raw materials is a significant contributor to the presence and characteristics of Technically Unavoidable Particles in pharmaceutical products. A thorough understanding and control of API and excipient properties are paramount for ensuring the quality and safety of injectable drugs.

Recommendations:

-

Enhanced Supplier Qualification: Implement a robust supplier qualification program that includes an assessment of the supplier's control over particulate matter.

-

Comprehensive Raw Material Characterization: Develop a deep understanding of the physicochemical properties of all raw materials and establish specifications for critical attributes that may impact this compound.

-

Develop a TUPP: For key excipients, work with suppliers to develop a Technically Unavoidable Particle Profile (TUPP) to document the expected types and levels of inherent particles.

-

Utilize a Risk-Based Approach: Employ risk assessment tools to evaluate the potential impact of raw material variability on the final drug product and to guide the development of appropriate control strategies.

-

Leverage Advanced Analytics: In addition to compendial methods for particle counting, utilize advanced analytical techniques for particle identification to aid in root cause investigations and to build a knowledge base of potential contaminants.

By implementing these strategies, pharmaceutical manufacturers can better control the impact of raw material variability on this compound, leading to improved product quality, enhanced patient safety, and greater manufacturing consistency.

References

- 1. pda.org [pda.org]

- 2. Controlling for Particulate Matter in Injectable Drug Products | Quality Matters | U.S. Pharmacopeia Blog [qualitymatters.usp.org]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. quadro-mpt.com [quadro-mpt.com]

- 6. pharmaoffer.com [pharmaoffer.com]

- 7. Case Study: Identification of Particulate Contamination in Pharmaceutical Products - MVA Scientific Consultants [mvascientificconsultants.com]

- 8. Understanding the impact of mannitol on physical stability and aerosolization of spray-dried protein powders for inhalation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Detection and Characterization of Technically Unavoidable Particles (TUPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Technically Unavoidable Particles (TUPS)

Technically Unavoidable Particles (this compound) are extraneous, mobile, undissolved particles, other than gas bubbles, that are unintentionally present in pharmaceutical products.[1][2][3] These particles are considered an inherent consequence of the manufacturing process and can originate from various sources, including raw materials, manufacturing equipment, personnel, and packaging materials.[4][5][6] While often inert, the presence of this compound must be carefully monitored and controlled to ensure the safety, quality, and efficacy of the final drug product.[6][7] Regulatory bodies like the United States Pharmacopeia (USP) have established guidelines, such as chapters <788> for subvisible particulate matter and <790> for visible particulates, to control the levels of these particles in injections.[1][2][4][5][8][9][10][11][12]

This document provides detailed application notes and protocols for the detection and characterization of this compound, offering a comprehensive guide for researchers, scientists, and drug development professionals.

Analytical Methods for this compound Detection and Characterization

A multi-tiered approach is often employed for the detection and characterization of this compound, ranging from compendial methods for routine quality control to advanced techniques for investigational purposes.

Visual Inspection for Visible Particles (USP <790>)

Principle: Visual inspection is the first line of defense for detecting visible particulate matter. The method relies on human inspectors or automated systems to identify particles in the final drug product container.[5][12]

Application: Routine quality control of parenteral drug products to ensure they are "essentially free" of visible particulates.[2][3][11]

Protocol for Manual Visual Inspection:

-

Environment: Conduct the inspection in a clean, well-lit area, preferably a booth with controlled lighting and non-reflective black and white backgrounds.[12]

-

Illumination: Use a light source with an intensity between 2000 and 3750 lux.[2][11][12]

-

Procedure:

-

Gently swirl or invert the container to put any particles into motion, avoiding the introduction of air bubbles.[11][12]

-

Hold the container against a black background to detect light-colored particles.[11][12]

-

Hold the container against a white background to detect dark-colored particles.[11][12]

-

Inspect the entire container for a minimum of five seconds against each background.[12]

-

-

Acceptance Criteria: The batch passes if the number of containers with visible particles is below the established Acceptable Quality Limit (AQL), which is often set at 0.65%.[11]

Light Obscuration for Subvisible Particle Counting (USP <788>, Method 1)

Principle: This method uses a liquid particle counter that measures the size and number of particles by detecting the blockage of a light beam as particles pass through a sensor.[1][8][9]

Application: Quantification of subvisible particles in injectable solutions. It is the preferred method for this purpose.[1]

Experimental Protocol:

-

Instrument Setup:

-

Sample Preparation:

-

Work in a clean environment (e.g., a laminar flow hood) to prevent extraneous contamination.[1]

-

Carefully clean all glassware and equipment with a suitable detergent and rinse with particle-free water.[1]

-

Degas the sample if necessary to remove air bubbles that could interfere with the measurement.

-

Pool the contents of a sufficient number of units to obtain a representative sample volume.

-

-

Measurement:

-

Rinse the instrument with particle-free water or a suitable solvent.

-

Run a blank to ensure the system is clean.

-

Introduce the sample into the instrument and perform the particle count.

-

Perform at least three replicate measurements.

-

-

Data Analysis:

-

Calculate the average number of particles per mL for each size range.

-

Compare the results with the acceptance criteria defined in USP <788>.

-

Quantitative Data Summary: USP <788> Particle Limits in Injections

| Container Size (Nominal Fill) | Particle Size | Limit (per container) | Limit (per mL) |

| > 100 mL | ≥ 10 µm | - | ≤ 25 |

| ≥ 25 µm | - | ≤ 3 | |

| ≤ 100 mL | ≥ 10 µm | ≤ 6000 | - |

| ≥ 25 µm | ≤ 600 | - |

Source: USP General Chapter <788> Particulate Matter in Injections.[1]

Microscopic Particle Count Test (USP <788>, Method 2)

Principle: This method involves filtering the sample through a membrane filter and then counting the particles on the filter surface using a microscope.[1]

Application: Used when light obscuration is not suitable, for example, with viscous solutions, emulsions, or colored liquids.[1]

Experimental Protocol:

-

Sample Preparation:

-

Filter a known volume of the drug product through a pre-cleaned membrane filter with a grid pattern.

-

Carefully remove the filter and place it in a petri dish to dry in a clean environment.

-

-

Microscopic Analysis:

-

Place the filter on the stage of a suitable microscope equipped with an ocular micrometer calibrated with a stage micrometer.

-

Systematically scan the entire membrane surface or a statistically significant portion.

-

Count the number of particles in the size ranges of ≥10 µm and ≥25 µm.

-

-

Data Analysis:

-

Calculate the number of particles per mL based on the filtered volume and the counted particles.

-

Compare the results with the USP <788> limits.

-

Spectroscopic Methods for Particle Characterization

Spectroscopic techniques are powerful tools for identifying the chemical nature of this compound, which is crucial for root cause analysis.

Principle: FTIR microscopy combines the chemical identification capabilities of infrared spectroscopy with the spatial resolution of a microscope. It identifies organic and some inorganic materials by their characteristic absorption of infrared radiation.[13][14]

Application: Identification of the chemical composition of individual particles, such as polymers, fibers, and some inorganic compounds.[13]

Experimental Protocol:

-

Particle Isolation: Isolate the particle of interest from the drug product. This can be done by filtration or by using a tungsten needle to pick the particle from a surface.

-

Sample Preparation: Place the isolated particle on an IR-transparent window (e.g., KBr or BaF2).

-

FTIR Analysis:

-

Acquire a background spectrum.

-

Focus the microscope on the particle and acquire the infrared spectrum.

-

-

Data Analysis:

-

Compare the obtained spectrum with a spectral library to identify the material.

-

Principle: Raman microscopy is a non-destructive technique that provides chemical and structural information about a sample by analyzing the inelastic scattering of monochromatic light.[14][15][16][17]

Application: Identification of a wide range of organic and inorganic materials, including carbonaceous materials, metal oxides, and polymorphs.[15][17]

Experimental Protocol:

-

Particle Isolation: Isolate the particle as described for FTIR microscopy.

-

Sample Preparation: Place the particle on a Raman-inactive substrate (e.g., a gold-coated slide).

-

Raman Analysis:

-

Focus the laser on the particle.

-

Acquire the Raman spectrum.

-

-

Data Analysis:

-

Compare the spectrum with a reference library for identification.

-

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX)

Principle: SEM provides high-resolution images of a particle's morphology and surface topography. When coupled with EDX, it allows for the determination of the elemental composition of the particle.[16][18][19]

Application: Detailed morphological characterization and elemental analysis of inorganic particles, such as metals, glass, and minerals.[18][19]

Experimental Protocol:

-

Particle Isolation: Isolate the particle of interest.

-

Sample Preparation: Mount the particle on an SEM stub using a conductive adhesive and coat it with a thin layer of a conductive material (e.g., carbon or gold) if it is non-conductive.

-

SEM-EDX Analysis:

-

Introduce the sample into the SEM chamber.

-

Obtain high-resolution images of the particle.

-

Perform EDX analysis to determine the elemental composition.

-

-

Data Analysis:

-

Interpret the SEM images to understand the particle's size, shape, and surface features.

-

Analyze the EDX spectrum to identify the elements present in the particle.

-

Visualization of Experimental Workflows

Conclusion

The detection and characterization of Technically Unavoidable Particles are critical aspects of pharmaceutical development and manufacturing. A thorough understanding and implementation of the analytical methods and protocols outlined in these application notes will enable researchers, scientists, and drug development professionals to effectively monitor and control particulate matter, ensuring the quality and safety of pharmaceutical products. The use of a combination of techniques provides a comprehensive profile of this compound, facilitating root cause investigations and risk assessments.

References

- 1. uspnf.com [uspnf.com]

- 2. drugfuture.com [drugfuture.com]

- 3. â©790⪠Visible Particulates in Injections [doi.usp.org]

- 4. golighthouse.com [golighthouse.com]

- 5. Regulatory guidance on particulate matter in injectable drugs - West [westpharma.com]

- 6. Handling of Foreign Particles in APIs and Excipients| gempex – THE GMP-EXPERT [gempex.com]

- 7. Managing the unavoidable: A practical approach to handling this compound [manufacturingchemist.com]

- 8. particletechlabs.com [particletechlabs.com]

- 9. entegris.com [entegris.com]

- 10. usp.org [usp.org]

- 11. beckman.com [beckman.com]

- 12. Regulatory Expectations for USP 790 Visual Inspection at Compounding Pharmacies & 503Bs — Restore Health Consulting [restorehealthconsulting.com]

- 13. google.com [google.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. Pharmaceutical Powder and Particle Characterisation and Analysis [intertek.com]

- 17. static.horiba.com [static.horiba.com]

- 18. nanoscience.com [nanoscience.com]

- 19. youtube.com [youtube.com]

Application Notes and Protocols for the Regulation and Analysis of Toxic Unwanted Parenteral Substances (TUPS) in Parenteral Drugs

Audience: Researchers, scientists, and drug development professionals.

Introduction: The term "Toxic Unwanted Parenteral Substances" (TUPS) is a general descriptor for impurities in parenteral drugs that can pose a risk to patient safety. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, largely harmonized through the International Council for Harmonisation (ICH), to control the levels of these substances. This document provides an overview of the key regulatory guidelines and detailed protocols for the detection and quantification of major classes of this compound.

Parenteral drug products must be sterile and free from pyrogenic contamination.[1] Impurities can arise from various sources, including the drug substance synthesis, the manufacturing process, and the container closure system.[2][3] These impurities are broadly categorized into:

-

Organic Impurities: Process-related impurities and degradation products.

-

Inorganic Impurities: Includes elemental impurities.

-

Residual Solvents: Organic volatile chemicals used in manufacturing.

-

Process-Related Impurities (Biologics): Such as Host Cell Proteins (HCPs).

-

Extractables and Leachables (E&L): Chemicals that migrate from container closure systems and manufacturing equipment.

-

Endotoxins: Pyrogenic substances originating from gram-negative bacteria.

Effective control of these impurities is crucial for ensuring the quality, safety, and efficacy of parenteral drugs.[4][5]

Regulatory Guidelines: Quantitative Limits

The following tables summarize the key quantitative limits for various impurities in parenteral drugs, based on ICH guidelines.

Table 1: Thresholds for Organic Impurities in New Drug Substances (ICH Q3A)

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| Data sourced from ICH Q3A(R2) guidelines.[6][7][8] |

Table 2: Permitted Daily Exposure (PDE) for Elemental Impurities in Parenteral Drug Products (ICH Q3D)

| Element | Class | Parenteral PDE (µ g/day ) |

| Cd | 1 | 2 |

| Pb | 1 | 5 |

| As | 1 | 15 |

| Hg | 1 | 3 |

| Co | 2A | 5 |

| V | 2A | 10 |

| Ni | 2A | 20 |

| Ag | 2B | 10 |

| Au | 2B | 100 |

| Ir | 2B | 10 |

| Os | 2B | 10 |

| Pd | 2B | 10 |

| Pt | 2B | 10 |

| Rh | 2B | 10 |

| Ru | 2B | 10 |

| Se | 2B | 80 |

| Tl | 2B | 8 |

| Ba | 3 | 700 |

| Cr | 3 | 1100 |

| Cu | 3 | 300 |

| Li | 3 | 250 |

| Mo | 3 | 1500 |

| Sb | 3 | 90 |

| Sn | 3 | 600 |

| Data sourced from ICH Q3D(R2) guidelines.[9][10] |

Table 3: Classification and Limits for Other Key Impurities

| Impurity Type | Guideline | General Limits/Thresholds |

| Residual Solvents | ICH Q3C | Varies by solvent class (Class 1 to be avoided, Class 2 and 3 have specific PDE limits).[11][12][13] |

| Host Cell Proteins (HCPs) | ICH Q6B | Generally, for monoclonal antibodies, a level of < 100 ppm is considered acceptable.[11] |

| Extractables & Leachables | (PQRI, USP <1663>, <1664>) | A Safety Concern Threshold (SCT) of 1.5 µ g/day is often used as a starting point for risk assessment.[14][15] |

| Bacterial Endotoxins | USP <85> | Limit is calculated as K/M, where K is the threshold pyrogenic dose (5.0 EU/kg for most routes) and M is the maximum recommended dose per kg per hour.[16] |

Experimental Protocols

Protocol 1: Detection of Host Cell Proteins (HCPs) using Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the amount of host cell protein impurities in a biologic drug product.

Methodology: This protocol describes a sandwich ELISA, a common and sensitive method for HCP detection.[5][17][18]

Materials:

-

HCP ELISA Kit (containing capture antibody-coated 96-well plate, detection antibody, HRP-conjugated secondary antibody, standards, wash buffer, and substrate)

-

Drug product sample

-

Microplate reader

-

Pipettes and tips

-

Orbital shaker

Procedure:

-

Plate Preparation: Allow the antibody-coated plate and reagents to equilibrate to room temperature.

-

Standard and Sample Addition:

-

Prepare a serial dilution of the HCP standard to create a standard curve.

-

Add 100 µL of standards and samples (in duplicate) to the appropriate wells.

-

-

Incubation with Capture Antibody: Cover the plate and incubate for 2 hours at room temperature on an orbital shaker. This allows the HCPs in the sample to bind to the capture antibodies coated on the plate.

-

Washing: Wash the plate 3-5 times with wash buffer to remove any unbound material.

-

Addition of Detection Antibody: Add 100 µL of the detection antibody to each well.

-

Incubation with Detection Antibody: Cover the plate and incubate for 1-2 hours at room temperature. The detection antibody binds to a different epitope on the captured HCPs.

-

Washing: Repeat the washing step to remove unbound detection antibody.

-

Addition of Enzyme-Conjugate: Add 100 µL of HRP-conjugated secondary antibody.

-

Incubation and Washing: Incubate for 30 minutes, then wash the plate.

-

Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes. The HRP enzyme will convert the substrate to a colored product.[18]

-

Stopping the Reaction: Add 50 µL of stop solution to each well. This will change the color from blue to yellow.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of HCPs in the samples.

Protocol 2: Analysis of Elemental Impurities using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Objective: To quantify elemental impurities in a parenteral drug product according to ICH Q3D and USP <233> guidelines.[19]

Methodology: ICP-MS is a highly sensitive technique capable of detecting metals and non-metals at very low concentrations. The protocol involves sample digestion to break down the sample matrix, followed by analysis.[20]

Materials:

-

ICP-MS instrument

-

Microwave digestion system

-

Certified elemental impurity standards

-

High-purity acids (e.g., nitric acid, hydrochloric acid)

-

Deionized water (18 MΩ·cm)

-

Parenteral drug product sample

Procedure:

-

Risk Assessment: Based on the manufacturing process and components, identify the potential elemental impurities that require testing.

-

Sample Preparation (Microwave Digestion):

-

Accurately weigh a representative portion of the drug product into a clean microwave digestion vessel.

-

Add a suitable volume of high-purity acid (e.g., 5-10 mL of nitric acid).

-

Seal the vessels and place them in the microwave digestion system.

-

Run a digestion program with controlled temperature and pressure to ensure complete sample dissolution. USP <233> recommends closed-vessel microwave digestion to retain volatile elements.[21]

-

After cooling, carefully open the vessels and dilute the digested sample to a final volume with deionized water.

-

-

Instrument Calibration:

-

Prepare a series of calibration standards containing the target elements at concentrations bracketing the expected sample concentrations. These concentrations are typically based on the "J" value, which is the concentration of the target limit (PDE) diluted to the working range of the instrument.[10]

-

Run the calibration standards on the ICP-MS to generate a calibration curve for each element.

-

-

Sample Analysis:

-

Aspirate the prepared sample solutions into the ICP-MS.

-

The instrument will ionize the sample in a high-temperature plasma and then separate the ions based on their mass-to-charge ratio.

-

The detector measures the intensity of each ion, which is proportional to the concentration of the element in the sample.

-

-

Data Analysis:

-

The instrument software will use the calibration curves to calculate the concentration of each elemental impurity in the analyzed solution.

-

Convert the measured concentration back to the original drug product, considering the initial sample weight and dilution factors, to determine the final concentration in µg/g.

-

Compare the results with the PDE limits established in the ICH Q3D guideline to ensure compliance.

-

Protocol 3: Bacterial Endotoxin Test (BET) using Limulus Amebocyte Lysate (LAL)

Objective: To detect and quantify bacterial endotoxins in a parenteral drug product.

Methodology: The LAL test is based on the reaction of an extract from the blood cells (amebocytes) of the horseshoe crab with bacterial endotoxins, which triggers a coagulation cascade.[22][23] This protocol outlines the gel-clot method, a qualitative or semi-quantitative assay.

Materials:

-

LAL reagent (lysate)

-

Control Standard Endotoxin (CSE)

-

LAL Reagent Water (LRW)

-

Depyrogenated glass test tubes and pipettes

-

Heating block or non-circulating water bath at 37°C ± 1°C

-

Vortex mixer

-

Drug product sample

Procedure:

-

Reagent Preparation:

-

Reconstitute the LAL reagent and CSE with LRW as per the manufacturer's instructions. Gently swirl to dissolve; do not vortex the lysate.[24]

-

-

Standard Series Preparation:

-

Prepare a series of twofold dilutions of the CSE to bracket the labeled lysate sensitivity (lambda, λ). For example, if λ = 0.03 EU/mL, prepare standards at 2λ, λ, 0.5λ, and 0.25λ.

-

-

Sample and Control Preparation:

-

Product Sample (A): Prepare the drug product at a dilution that does not interfere with the test (Maximum Valid Dilution, MVD).

-

Positive Product Control (B): Spike the diluted drug product with CSE to a final concentration of 2λ.

-

Positive Water Control (C): Add CSE to LRW to a final concentration of 2λ.

-

Negative Control (D): Use LRW alone.

-

-

Assay Procedure:

-

Pipette 100 µL of each standard, sample, and control into separate depyrogenated test tubes (in duplicate).

-

Carefully add 100 µL of the reconstituted LAL reagent to each tube.

-

Thoroughly mix the contents and place the tubes in the 37°C heating block.

-

Incubate undisturbed for 60 minutes.

-

-

Reading the Results:

-

After incubation, carefully remove each tube and invert it 180°.

-

Positive Result: A solid gel clot forms and remains intact at the bottom of the tube.

-

Negative Result: No clot forms, or the clot is fragile and breaks apart.

-

-

Interpretation:

-

The test is valid if the Negative Control is negative and the Positive Product Control and all CSE dilutions down to λ are positive.

-

The endotoxin concentration in the sample is considered to be less than the lysate sensitivity (λ) if the sample tube shows a negative result.

-

Signaling Pathways Affected by this compound

Exposure to certain this compound can trigger adverse cellular responses by disrupting key signaling pathways. Understanding these mechanisms is crucial for toxicological risk assessment.

Heavy Metal Toxicity Pathway

Heavy metals like lead, mercury, and cadmium are potent cellular toxins. A primary mechanism of their toxicity is the induction of oxidative stress.[4][7]

-

Generation of Reactive Oxygen Species (ROS): Heavy metals can increase the production of ROS, such as superoxide radicals and hydroxyl radicals. This creates an imbalance between ROS and the cell's antioxidant defenses.[6]

-

Macromolecular Damage: Excess ROS leads to:

-

Lipid Peroxidation: Damage to cell membranes, impairing their function.

-

Protein Oxidation: Alteration of protein structure and function.

-

DNA Damage: Can lead to mutations and genomic instability.[6]

-

-

Disruption of Signaling Pathways: Heavy metals can directly interfere with signaling pathways. For example, lead can substitute for calcium in signaling cascades, affecting protein kinase C (PKC), which is crucial for neural function. They can also impair transcription pathways like p53, which is critical for cellular stress responses.[6]

-

Cell Death: The cumulative damage can trigger programmed cell death pathways, including apoptosis and necrosis, leading to tissue damage.[7]

References

- 1. youtube.com [youtube.com]

- 2. Disease-associated metabolic pathways affected by heavy metals and metalloid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Heavy Metals Toxicity: Mechanism, Health Effects, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chemetrix.co.za [chemetrix.co.za]

- 8. Assessing biologic/toxicologic effects of extractables from plastic contact materials for advanced therapy manufacturin… [ouci.dntb.gov.ua]

- 9. veeprho.com [veeprho.com]

- 10. scispace.com [scispace.com]

- 11. pharmtech.com [pharmtech.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Mechanisms of Immunotoxicity: Stressors and Evaluators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. usp.org [usp.org]

- 18. agilent.com [agilent.com]

- 19. icpms.cz [icpms.cz]

- 20. m.youtube.com [m.youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. google.com [google.com]

- 23. Toxicity, mechanism and health effects of some heavy metals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Application of Light Obscuration for the Analysis of Therapeutic Unwanted Protein Stress (TUPS)

Application Notes

Introduction

Therapeutic proteins are susceptible to various stresses during their manufacturing, storage, and administration, leading to a phenomenon known as Therapeutic Unwanted Protein Stress (TUPS). This compound can induce chemical and physical instabilities, most notably protein aggregation. These aggregates are a critical quality attribute to monitor as they can potentially impact the product's efficacy and may elicit an immunogenic response in patients. Light Obscuration (LO) is a well-established particle sizing technique and a primary method cited in pharmacopeias such as USP <788> for the enumeration and sizing of subvisible particles in therapeutic protein products.[1][2][3] This application note provides a comprehensive overview and protocol for the use of Light Obscuration in the quantitative analysis of protein aggregation resulting from this compound.

Principle of Light Obscuration

The Light Obscuration technique operates on the principle of light blockage. A liquid sample containing suspended particles is passed through a sensor zone illuminated by a laser beam. As each particle traverses the beam, it casts a shadow on a photodetector. The detector measures the reduction in light intensity, and the magnitude of this reduction is proportional to the size of the particle (equivalent circular diameter). The number of pulses corresponds to the number of particles. This method allows for rapid and quantitative analysis of the size distribution and concentration of subvisible particles in a sample.[3]

Application in this compound Analysis

Light Obscuration is a valuable tool for assessing the impact of various stress conditions on therapeutic proteins. By subjecting the protein formulation to controlled stresses (e.g., agitation, thermal stress, light exposure, freeze-thaw cycles), researchers can simulate the conditions that may lead to this compound during the product's lifecycle. LO is then employed to quantify the resulting increase in subvisible particles, providing a direct measure of protein aggregation and instability. This data is crucial for formulation development, stability studies, and quality control.

Limitations

While LO is a pharmacopeial standard, it has limitations, particularly for protein aggregates. Protein aggregates are often translucent and may have a refractive index similar to the formulation buffer.[4][5] This low contrast can lead to undercounting and undersizing of proteinaceous particles by LO.[5] Therefore, it is often recommended to use LO in conjunction with complementary, orthogonal techniques like Micro-Flow Imaging (MFI) to obtain a more complete and accurate characterization of protein aggregates.[1][4]

Experimental Protocols

Objective: To quantify the extent of protein aggregation induced by mechanical and light stress using Light Obscuration.

Materials and Equipment:

-

Light Obscuration instrument suitable for small volume analysis (e.g., < 1 mL) with a size range of approximately 1-200 µm.[6]

-

Therapeutic protein solution (e.g., monoclonal antibody at 1 mg/mL).[6]

-

Formulation buffer.[6]

-

Particle-free water (de-ionized, ultra-filtered).[6]

-

Microsphere standards for calibration.

-

Low-particle glass vials.[6]

-

Pipettes and sterile, low-binding pipette tips.

-

Orbital shaker for stir stress.

-

Controlled light source for light stress.

Protocol for Stress Induction:

-

Stir Stress:

-

Fill a glass vial with the therapeutic protein solution.

-

Place the vial on an orbital shaker and agitate at a defined speed (e.g., 200 rpm) for a specified duration (e.g., 24 hours) at a controlled temperature.

-

A control sample of the same protein solution should be stored at the same temperature without agitation.

-

-

Light Stress:

-

Place a glass vial containing the therapeutic protein solution in a photostability chamber.

-

Expose the sample to a controlled light source (e.g., consistent with ICH Q1B guidelines) for a defined period.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

Protocol for Light Obscuration Analysis:

-

Instrument Preparation and Calibration:

-

Ensure the LO instrument is calibrated according to the manufacturer's instructions using traceable microsphere standards.

-

Flush the system thoroughly with particle-free water until a stable, low baseline count is achieved.

-

-

Sample Preparation:

-

Gently swirl the stressed and control samples to ensure homogeneity. Avoid vigorous shaking or vortexing, which could introduce air bubbles or further stress the protein.

-

If necessary, degas the samples to remove air bubbles, which can be erroneously counted as particles.[6]

-

Dilute the samples to an appropriate concentration with the formulation buffer if the particle concentration is expected to be high, to avoid coincidence errors. A 100-fold dilution is a common starting point.[6]

-

-

Measurement:

-

Set the instrument to perform multiple runs per sample (e.g., 4 runs of 0.5 mL each).[6]

-

Discard the data from the first run to minimize carryover from the previous sample.[6]

-

Analyze the control samples first, followed by the stressed samples.

-

Between each sample, flush the system with particle-free water or the formulation buffer to prevent cross-contamination.

-

Data Analysis and Presentation:

The primary results from LO analysis are the cumulative particle counts per milliliter at different size thresholds (e.g., ≥1 µm, ≥2 µm, ≥5 µm, ≥10 µm, ≥25 µm).

Data Presentation

Table 1: Particle Counts in Stressed and Unstressed mAb Solutions

| Sample Condition | Particle Concentration (particles/mL) ≥ 2 µm | Particle Concentration (particles/mL) ≥ 5 µm | Particle Concentration (particles/mL) ≥ 10 µm | Particle Concentration (particles/mL) ≥ 25 µm |

| Unstressed Control | 5,000 | 1,500 | 300 | 50 |

| Stir Stressed | 50,000 | 15,000 | 3,000 | 500 |

| Light Stressed | 25,000 | 7,000 | 1,200 | 150 |

Table 2: Comparison of LO and MFI for Stir-Stressed Sample

| Analysis Method | Particle Concentration (particles/mL) ≥ 2 µm | Particle Concentration (particles/mL) ≥ 5 µm | Particle Concentration (particles/mL) ≥ 10 µm | Particle Concentration (particles/mL) ≥ 25 µm |

| Light Obscuration (LO) | 50,000 | 15,000 | 3,000 | 500 |

| Micro-Flow Imaging (MFI) | 500,000 | 120,000 | 25,000 | 3,000 |

Note: The data in the tables are for illustrative purposes and will vary depending on the specific protein, formulation, and stress conditions. MFI often measures significantly more particles, especially protein aggregates, than LO.[4]

Visualizations

Caption: Workflow for this compound analysis using Light Obscuration.

References

Troubleshooting & Optimization

Technical Support Center: Root Cause Analysis of TUPS Contamination Events

Welcome to the Technical Support Center for troubleshooting contamination events, with a focus on identifying and addressing potential contamination by Thymidine, Uridine, Pyridoxine, and Spermidine (TUPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of cell culture and bioprocessing contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound contamination?

This compound contamination refers to the undesirable presence of elevated levels of Thymidine, Uridine, Pyridoxine (a form of Vitamin B6), and Spermidine in a cell culture or bioprocessing environment. While these are all essential biomolecules, their presence at incorrect concentrations or at unexpected stages of a process can indicate a raw material issue or a breakdown in process control, potentially impacting cell growth, viability, and recombinant protein production.

Q2: What are the potential sources of this compound contamination?

Potential sources of this compound contamination are often linked to raw materials used in cell culture media and feeds. A thorough investigation of the supply chain and raw material quality is crucial.[1] Key areas to investigate include:

-

Complex media components: Yeast extracts, peptones, and other hydrolysates are rich in nucleic acids, vitamins, and polyamines and can be a significant source of variability.

-

Chemically defined media components: While less likely, incorrect formulation or contamination of individual media components could introduce these substances.

-

Supplier variability: Inconsistent quality or changes in the manufacturing process of a raw material supplier can lead to batch-to-batch differences in the composition of these materials.[1]

-

Storage and handling: Improper storage or handling of raw materials could lead to degradation or the introduction of contaminants.

Q3: What are the potential impacts of this compound contamination on cell culture and protein production?

The impact of elevated levels of Thymidine, Uridine, Pyridoxine, and Spermidine can be complex and concentration-dependent.

-

Thymidine and Uridine: As nucleosides, their excess could potentially disrupt the balance of the nucleotide pool, which may affect cell cycle progression and nucleic acid synthesis.

-

Pyridoxine (Vitamin B6): This vitamin is a crucial cofactor for many enzymatic reactions. While essential, excessive amounts could have unforeseen metabolic consequences.

-

Spermidine: This polyamine is involved in cell growth, proliferation, and apoptosis. Imbalances in polyamine levels can significantly impact cell health and productivity.

Q4: How can I prevent this compound contamination?

Preventing this compound and other raw material-related contamination events requires a robust quality control program. Key preventive measures include:

-

Rigorous Supplier Qualification: Conduct thorough audits and establish stringent quality agreements with raw material suppliers.[1]

-

Incoming Raw Material Testing: Implement comprehensive testing of all incoming raw materials to verify their identity, purity, and consistency.[1][2]

-

Standardized Operating Procedures (SOPs): Maintain and follow strict SOPs for all aspects of material handling, media preparation, and cell culture operations.[3]

-

Aseptic Technique: Ensure all cell culture manipulations are performed using proper aseptic technique to prevent microbial contamination that could introduce metabolic byproducts.[3][4]

Troubleshooting Guide for Suspected this compound Contamination

If you suspect a this compound contamination event, a systematic root cause analysis is essential. The following guide provides a structured approach to your investigation.

Step 1: Immediate Actions & Initial Assessment

-

Quarantine Affected Materials: Immediately quarantine the suspected contaminated batches of media, feed, and any cell cultures showing anomalous behavior.[3]

-

Review Batch Records: Thoroughly review all batch records for any deviations from standard operating procedures, including any changes in raw material lots.

-

Visual Inspection: Examine cell cultures under a microscope for any morphological changes, signs of stress, or microbial contamination.[5]

Step 2: Analytical Testing and Identification

To confirm the presence and quantify the levels of Thymidine, Uridine, Pyridoxine, and Spermidine, specific analytical methods are required.

Table 1: Analytical Methods for this compound Detection

| Compound | Recommended Analytical Method | Key Considerations |

| Thymidine | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity for quantification in complex matrices like cell culture media. |

| Uridine | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | As with thymidine, LC-MS/MS is the preferred method for accurate quantification. |

| Pyridoxine | High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection | A well-established method for vitamin analysis. LC-MS/MS can also be used for higher sensitivity. |

| Spermidine | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Derivatization may be required to improve chromatographic retention and sensitivity. |

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis for this compound

This protocol provides a general framework. Specific parameters will need to be optimized for your particular instrumentation and sample matrix.

-

Sample Preparation:

-

Centrifuge cell culture samples to pellet cells.

-

Collect the supernatant (spent media).

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., methanol or acetonitrile) to the supernatant in a 1:3 ratio.

-

Vortex and incubate at -20°C for 30 minutes.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a mobile phase-compatible buffer.

-

Filter the sample through a 0.22 µm filter before injection.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a suitable reversed-phase or HILIC column for separation. Develop a gradient elution method using appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for each analyte.

-

Quantification: Prepare a standard curve using certified reference materials for each of the four compounds to enable accurate quantification in the samples.

-

Step 3: Root Cause Investigation & Corrective Actions

Once the presence of this compound is confirmed, the investigation should focus on identifying the source.

Diagram 1: Root Cause Analysis Workflow for a Contamination Event

Caption: A general workflow for investigating and addressing a contamination event.

Diagram 2: Fishbone Diagram for a Hypothetical this compound Contamination

Caption: A fishbone diagram illustrating potential causes of a this compound contamination event.

References

Technical Support Center: Differentiating TUPS from Contaminants

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the critical process of distinguishing true Tumor-Associated Uncharacterized Protein Signatures (TUPS) from experimental contaminants.

Frequently Asked Questions (FAQs)

Q1: What are Tumor-Associated Uncharacterized Protein Signatures (this compound) and why are they difficult to identify?

A1: Tumor-Associated Uncharacterized Protein Signatures (this compound) are novel proteins or patterns of proteins that are present in tumor tissues or associated biofluids and have not been previously characterized. Their identification is challenging due to their typically low abundance, which is often masked by highly abundant proteins like albumin and immunoglobulins in samples such as plasma.[1][2] Furthermore, signals from these low-abundance proteins can be difficult to distinguish from those of common experimental contaminants.

Q2: What are the most common contaminants in proteomics experiments that can be mistaken for this compound?

A2: The most common contaminants that can interfere with the identification of this compound are:

-

Keratins: These proteins from skin, hair, and dust are ubiquitous in lab environments and are a major source of contamination.[3]

-

Polymers: Polyethylene glycol (PEG) and its derivatives, often found in detergents (e.g., Triton X-100, Tween), plasticware, and even some lab wipes, can produce strong signals in mass spectrometry.[4]

-

Detergents: Besides PEG-containing detergents, others used for cell lysis and protein extraction can also interfere with mass spectrometry analysis.[5]

-

Enzymes: Proteases like trypsin, used for protein digestion, can auto-digest and generate peptides that may be misidentified.

Q3: How can I minimize contamination during my experiments?

A3: Minimizing contamination requires meticulous laboratory practice. Key recommendations include:

-

Work in a laminar flow hood to reduce dust and airborne particles.[3]

-

Wear non-latex gloves and a clean lab coat at all times.

-

Use dedicated, thoroughly cleaned glassware for proteomics experiments. Avoid detergents that contain PEG.[4]

-

Use high-purity reagents and solvents.

-

Use low-retention, sterile pipette tips and microcentrifuge tubes.

Troubleshooting Guides

Issue 1: I have identified a potential this compound, but I am concerned it might be a keratin contamination.

Troubleshooting Steps:

-

Database Search: Explicitly search your mass spectrometry data against a common contaminants database that includes keratin sequences. Most proteomics software platforms have this capability.

-

Exclusion List: If you consistently detect known keratin peptides, you can create an exclusion list of their m/z values to prevent the mass spectrometer from sequencing them in future runs.

-

Review Sample Handling: Carefully review your sample preparation workflow for potential sources of keratin contamination. Refer to the best practices outlined in the FAQs.

-

Validation by Orthogonal Methods: Validate the presence of the putative this compound using a non-mass spectrometry-based method, such as a Western Blot, with an antibody specific to your protein of interest.

Experimental Protocol: Western Blot Validation of a Putative this compound

-

Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of your lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate 20-30 µg of protein lysate on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your putative this compound overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager or X-ray film.[6][7]

Issue 2: My mass spectra are dominated by peaks with a repeating mass difference of 44 Da, obscuring my potential this compound.

Troubleshooting Steps:

This pattern is characteristic of polyethylene glycol (PEG) contamination.

-

Identify the Source: Review all reagents, detergents, and plasticware used in your experiment. Common sources include Triton X-100, Tween, and some disposable plastics.[4]

-

Sample Cleanup: If you suspect PEG contamination in a protein sample, it can often be removed by running the sample on an SDS-PAGE gel.[4]

-

Solvent Purity: Ensure that all solvents used for mass spectrometry are of the highest purity and are not stored in plastic containers that could leach contaminants.

-

Dedicated Glassware: Use glassware that is exclusively for proteomics experiments and has been thoroughly cleaned with organic solvents and high-purity water.

Issue 3: I am unable to detect any low-abundance proteins that could be this compound.

Troubleshooting Steps:

The vast dynamic range of proteins in biological fluids like plasma often masks low-abundance proteins.

-

High-Abundance Protein Depletion: Use affinity chromatography to remove high-abundance proteins such as albumin and immunoglobulins.[1][2]

-

Enrichment of Low-Abundance Proteins: Employ techniques specifically designed to enrich for low-abundance proteins.

-

Fractionation: Increase the depth of your proteome coverage by fractionating your sample before mass spectrometry analysis. This can be done at the protein or peptide level.

Experimental Protocol: Affinity Depletion of High-Abundance Plasma Proteins

This protocol is a general guideline and should be adapted based on the specific manufacturer's instructions for the affinity depletion column used.

-

Sample Preparation: Dilute the plasma or serum sample with the manufacturer's recommended loading buffer.

-

Column Equilibration: Equilibrate the affinity depletion column with the loading buffer.

-

Sample Loading: Load the diluted plasma sample onto the column.

-

Collect Flow-Through: Collect the flow-through fraction, which contains the low-abundance proteins. The high-abundance proteins will be bound to the column.

-

Washing: Wash the column with the loading buffer to recover any non-specifically bound low-abundance proteins.

-

Elution (Optional): Elute the bound high-abundance proteins with the manufacturer's elution buffer to regenerate the column.

-

Buffer Exchange: The flow-through fraction containing the low-abundance proteins will need to be buffer-exchanged into a buffer compatible with downstream applications like digestion and mass spectrometry.[2]

Data Presentation

Table 1: Comparison of High-Abundance Protein Depletion Columns

| Depletion Column | Targeted Proteins | Depletion Efficiency | Non-Specific Binding | Throughput |

| MARS Human-14 | Albumin, IgG, Antitrypsin, IgA, Transferrin, Haptoglobin, Fibrinogen, Alpha2-macroglobulin, Alpha1-acid glycoprotein, IgM, Apolipoprotein AI, Apolipoprotein AII, Complement C3, Transthyretin | ~94% of total protein mass | Low | High (HPLC format) |

| Seppro® IgY-Human 14 | Same as MARS Human-14 | >95% | Minimal | High (HPLC format) |

| ProteoPrep® 20 Plasma Immunodepletion Kit | 20 most abundant plasma proteins | >97% | Low | Lower (Spin column format) |

This table provides a summary of information from various sources. Performance may vary depending on experimental conditions.[8]

Table 2: Comparison of Label-Free Quantification (LFQ) Algorithms

| LFQ Algorithm | Principle | Pros | Cons |

| MaxLFQ | Based on extracted ion chromatogram (XIC) intensities | High reproducibility | Can have larger standard quantification errors |

| NSAF (Normalized Spectral Abundance Factor) | Based on spectral counting, normalized to protein length | Good for identifying differentially expressed proteins | Can have larger standard quantification errors |

| SIN (Spectral Index Normalized by Length) | Based on spectral counting | High accuracy in terms of quantification error | May not perform as well in inter-replicate reproducibility |

This table summarizes findings from a comparative study of LFQ methods. The best choice of algorithm may depend on the specific dataset and research question.[9][10][11]

Mandatory Visualizations

Caption: Workflow for the identification and validation of this compound.

Caption: Logic diagram for troubleshooting common contaminants.

References

- 1. Depletion of the high-abundance plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Depletion of Abundant Plasma Proteins and Limitations of Plasma Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bsb.research.baylor.edu [bsb.research.baylor.edu]

- 4. Detecting protein-protein interactions/complex components using mass spectrometry coupled techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. agilent.com [agilent.com]

- 9. Comparative evaluation of label-free quantification methods for shotgun proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Filtration to Minimize Particulate Matter

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing trace uniformed particles (TUPS) and other particulate matter during filtration processes.

Frequently Asked Questions (FAQs)

Q1: What are Trace Uniformed Particles (this compound) and other sub-visible particles?

A1: While "Trace Uniformed Particles (this compound)" is not a standard industry term, it generally refers to sub-visible particulate matter that can be unintentionally present in pharmaceutical formulations. These particles are typically less than 100 microns in diameter and are not visible to the naked eye.[1] Particulate matter in parenteral drugs is a critical quality attribute that needs to be controlled to minimize any potential risks to patient safety.

Sources of these particles can be categorized as:

-

Inherent: Originating from the product itself, such as protein aggregates.

-

Intrinsic: Arising from the manufacturing process or packaging components, such as silicone oil from syringes or glass delamination.[2]

-

Extrinsic: Contaminants from the manufacturing environment, such as fibers, dust, or microorganisms.[2]

Q2: What are the regulatory standards for particulate matter in parenteral drugs?

A2: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for particulate matter in injectable products. The United States Pharmacopeia (USP) provides key chapters on this topic:

-

USP General Chapter <790> Visual Inspection: This chapter mandates 100% visual inspection of parenteral products to ensure they are "essentially free" of visible particles.[3][4][5]

-

USP General Chapter <788> Particulate Matter in Injections: This chapter sets limits for sub-visible particles, which are measured by two primary methods: Light Obscuration and Microscopic Particle Count.[3][6]

Q3: What are the primary methods for detecting and quantifying sub-visible particles?

A3: The two main compendial methods for quantifying sub-visible particles are:

-

Light Obscuration (LO): This is the preferred method and works by detecting the blockage of a light beam as particles pass through a sensor. It is effective for routine analysis of particles.[3][6]

-

Microscopic Particle Count: This method is used when the formulation is not suitable for the LO method (e.g., emulsions or colored solutions). It involves filtering the product and manually counting the particles on the filter under a microscope.[3]